molecular formula C12H19NO3 B6270911 tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2763750-65-6

tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B6270911
CAS No.: 2763750-65-6
M. Wt: 225.28 g/mol
InChI Key: NHCDNEUHLJIDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound that belongs to the spirocyclic amines class.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate can be synthesized through a multistep procedure. The synthesis begins with the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with p-toluenesulfonyl hydrazide. This is followed by cyclization using 2-oxo-2-phenylethyl isocyanide. The yield of the final product is approximately 26%.

Industrial Production Methods

While specific industrial production methods for tert-butyl 1-formyl-2-azaspiro[3

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound has shown potential as a lead compound for developing novel anticancer and antibacterial agents.

    Medicine: It can be incorporated into drug delivery systems for targeted drug delivery to specific cells or tissues.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate exerts its effects involves inducing apoptosis and inhibiting the growth of cancer cells. This is achieved through interactions with specific molecular targets and pathways, although the exact targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2763750-65-6

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 3-formyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-12(5-4-6-12)9(13)7-14/h7,9H,4-6,8H2,1-3H3

InChI Key

NHCDNEUHLJIDBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C=O)CCC2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.